molecular formula C23H31NO3 B421268 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide CAS No. 157828-55-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide

Cat. No.: B421268
CAS No.: 157828-55-2
M. Wt: 369.5g/mol
InChI Key: YQOGXQFQNKOPQX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is an organic compound with the molecular formula C23H31NO3. This compound is characterized by the presence of both dimethoxyphenyl and isobutylphenyl groups, making it a unique structure in organic chemistry. It is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-isobutylphenylacetic acid under amide formation conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]propionamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is unique due to the presence of both dimethoxyphenyl and isobutylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes a phenyl ring with methoxy substituents and an isobutyl group. The compound's CAS number is 1797114-57-8, and it exhibits properties typical of amides, such as stability under physiological conditions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies using carrageenan-induced rat paw edema assays have shown that derivatives of this compound can effectively reduce inflammation in vivo. The anti-inflammatory activity was measured by the degree of edema reduction at different time intervals post-administration .

Antitumor Activity

Recent investigations have also explored the antitumor potential of this compound. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa cells. The results indicated that some compounds had IC50 values lower than those of established chemotherapeutic agents such as ibuprofen and gefitinib, suggesting enhanced efficacy in targeting cancer cells .

Case Studies

  • Study on COX-2 Inhibition : A study evaluated the inhibitory effects of several compounds on COX-2 activity. The results showed that this compound displayed moderate COX-2 inhibitory activity with an IC50 value comparable to other known inhibitors .
  • Antitumor Efficacy in Cell Lines : Another study assessed the cytotoxicity of this compound against HeLa cells using the CCK8 assay. The findings revealed that it exhibited potent antitumor activity with IC50 values significantly lower than those observed for standard treatments.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 (μM)Reference
COX-2 InhibitionEnzyme Activity0.294
Antitumor ActivityHeLa Cells (CCK8 Assay)0.606
Anti-inflammatoryRat Paw Edema AssayNot specified

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOGXQFQNKOPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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